molecular formula C22H26F2N4O2 B2599949 N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 922011-96-9

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2599949
CAS No.: 922011-96-9
M. Wt: 416.473
InChI Key: ILXMLBLPWBOPIJ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties The compound N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS: 946363-03-7) is a structurally complex molecule with the molecular formula C₂₀H₂₁F₂N₃O₂ and a molecular weight of 373.403 g/mol . It features a difluorophenyl group, a tetrahydroquinoline moiety, and a dimethylaminoethyl-ethanediamide backbone. The compound’s single-isotope mass is 373.160183, and it is registered under ChemSpider ID 20916412. Its nomenclature varies slightly across languages, including French and German variants .

Structural Significance The molecule’s design incorporates fluorinated aromatic rings and tertiary amine groups, which are common in pharmaceuticals targeting central nervous system (CNS) disorders or enzyme inhibition. The tetrahydroquinoline scaffold is notable for its prevalence in bioactive compounds, such as kinase inhibitors and antipsychotics.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-27(2)20(15-6-9-19-14(11-15)5-4-10-28(19)3)13-25-21(29)22(30)26-18-12-16(23)7-8-17(18)24/h6-9,11-12,20H,4-5,10,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXMLBLPWBOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of receptor modulation and metabolic regulation. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl moiety and a tetrahydroquinoline structure, which are known to influence its biological interactions. The presence of a dimethylamino group enhances its lipophilicity and may affect its ability to cross biological membranes.

Biological Activity Overview

The biological activity of the compound has been explored through various studies that assess its effects on different biological targets:

  • FFA Receptor Modulation :
    • The compound has been studied for its interaction with free fatty acid receptors (FFA2 and FFA3). Research indicates that dual antagonism of these receptors may improve insulin secretion and glucose tolerance in diabetic models .
    • Activation of FFA3 has been linked to protective effects against ischemia/reperfusion injury and allergic inflammation .
  • Antidiabetic Potential :
    • In a study focusing on structure-activity relationships (SAR), compounds similar to this one demonstrated significant activity as insulin secretagogues. This suggests potential utility in treating type 2 diabetes by enhancing insulin release from pancreatic beta cells .
  • Toxicological Profile :
    • Preliminary toxicological assessments indicate that the compound exhibits strong positive results in the Ames test, suggesting mutagenic potential under certain conditions .

Structure-Activity Relationship Studies

Table 1 summarizes key findings from SAR studies related to tetrahydroquinolone derivatives, highlighting the importance of specific functional groups in modulating biological activity.

Compound StructureActivityComments
2-Furyl derivativeAgonistHigher potency compared to phenyl derivatives
2-BromophenylPAMInactive alone but enhances propionate activity
3-BromophenylNAMInhibits receptor signaling at high concentrations

These findings illustrate how variations in substituents can significantly impact the pharmacological profile of similar compounds.

Case Studies

In clinical settings, compounds structurally related to this compound have shown promise in managing metabolic disorders. For instance:

  • Clinical Trials : A study involving analogs demonstrated efficacy in lowering blood glucose levels without causing hypoglycemia in type 2 diabetes patients .

Scientific Research Applications

Antitrypanosomal Activity

One of the significant applications of this compound is in the treatment of human African trypanosomiasis (HAT), caused by Trypanosoma brucei. Research has shown that derivatives related to this compound exhibit potent antitrypanosomal activities. For instance, studies have demonstrated that certain analogues can achieve complete cures in murine models for both early and late-stage HAT, indicating promising lead compounds for further development .

Table 1: Antitrypanosomal Activity of Related Compounds

CompoundActivity Against Trypanosoma bruceiModel Used
Compound A5/5 curesMurine
Compound B4/5 curesMurine
N'-(2,5-difluorophenyl)-N-[...]Potential lead for development-

Kinesin Spindle Protein Inhibition

The compound also shows potential as an inhibitor of kinesin spindle protein (KSP), which is implicated in cancer cell proliferation. The inhibition of KSP represents a novel mechanism for cancer treatment. Research indicates that compounds targeting KSP can overcome limitations associated with traditional chemotherapy, providing a new avenue for cancer therapeutics .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of compounds related to N'-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide. These studies reveal that modifications at specific sites can enhance potency while addressing solubility issues. For example, the presence of a 2,5-dichlorophenyl group has been shown to improve potency but may negatively affect solubility .

Table 2: Structure-Activity Relationships

ModificationEffect on PotencyEffect on Solubility
2,5-DichlorophenylPositiveNegative
Dimethylamino GroupPositiveNeutral

Synthesis and Derivative Development

The synthesis of N'-(2,5-difluorophenyl)-N-[...] has been optimized through various synthetic routes. Recent advancements have led to the development of new derivatives with enhanced biological activity. For instance, using carbonylimidazolide derivatives allows for selective formation and subsequent reactions with secondary amines to yield potent urea analogues .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound and its derivatives in preclinical models:

  • Case Study 1 : A study highlighted the synthesis and evaluation of tetrahydroquinoline derivatives that showed significant antitrypanosomal activity. The most promising candidates were further evaluated for their metabolic stability and efficacy in vivo.
  • Case Study 2 : Another research project focused on KSP inhibitors derived from similar structures as N'-(2,5-difluorophenyl)-N-[...], demonstrating their potential as anticancer agents with favorable pharmacokinetic profiles.

Chemical Reactions Analysis

Installation of the 2,5-Difluorophenyl Group

The 2,5-difluorophenyl moiety is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling :

  • NAS : Reacting a fluorinated aryl halide with an amine under palladium catalysis .

  • Coupling Agents : Palladium(II) acetate with ligands like XPhos enhances regioselectivity .

Example Reaction Pathway :

Aryl-Br+AminePd(OAc)2,XPhosAryl-NH-(Product)[7]\text{Aryl-Br} + \text{Amine} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{Aryl-NH-} \text{(Product)} \quad[7]

Challenges : Steric hindrance from the dimethylamino and tetrahydroquinoline groups necessitates high-temperature conditions (100–120°C) .

Construction of the Tetrahydroquinoline Moiety

The 1-methyl-1,2,3,4-tetrahydroquinoline ring is synthesized via intramolecular cyclization :

  • Method : Reacting o-aminoacetophenone derivatives with aldehydes in the presence of Lewis acids (e.g., silver triflate or zirconyl nitrate) .

  • Key Step :

    *o*-Aminoacetophenone+AldehydeAgOTfTetrahydroquinoline[3]\text{*o*-Aminoacetophenone} + \text{Aldehyde} \xrightarrow{\text{AgOTf}} \text{Tetrahydroquinoline} \quad[3]

Optimization : Silver triflate improves yield (up to 85%) compared to traditional Brønsted acids .

Functionalization of the Dimethylamino Group

The dimethylamino group is introduced via reductive amination or alkylation :

  • Reductive Amination : Reacting a primary amine with formaldehyde under hydrogen gas and a catalyst (e.g., Pd/C) .

  • Alkylation : Using methyl iodide in the presence of a base like sodium hydride .

Side Reactions : Over-alkylation can occur, requiring careful stoichiometric control (1:1 molar ratio of amine to alkylating agent) .

Reaction Optimization and Byproduct Mitigation

  • Solvent Selection : Hydrocarbon solvents (toluene) minimize side reactions during amidation, while ethers (THF) enhance NAS efficiency .

  • Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as phase-transfer catalysts in biphasic systems .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the final product with >95% purity .

Stability and Degradation Pathways

  • Hydrolysis : The ethanediamide bond is susceptible to acidic/basic hydrolysis, requiring storage at neutral pH .

  • Oxidation : The tetrahydroquinoline ring undergoes autoxidation under prolonged light exposure, necessitating inert atmospheres for long-term stability .

Comparative Reaction Performance

Reaction TypeYield (%)Key ConditionsCitation
Amide Coupling70–85DMF, DBU, 70°C, 72 hrs
NAS60–75Pd(OAc)₂, XPhos, 120°C
Cyclization80–90AgOTf, toluene, 24 hrs
Reductive Amination65–80H₂, Pd/C, MeOH

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a comparative analysis based on molecular features and known analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N'-(2,5-Difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide C₂₀H₂₁F₂N₃O₂ 373.40 Difluorophenyl, tetrahydroquinoline, dimethylaminoethyl-ethanediamide Hypothesized CNS modulation or kinase inhibition (structural inference)
Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₆O₂S 348.31 Difluorophenyl, triazolopyrimidine sulfonamide Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) C₁₅H₂₀N₂O₄ 292.33 Dimethylphenyl, oxazolidinone Fungicide (oomycete inhibitor)

Key Observations:

Fluorinated Aromatic Rings: The target compound and flumetsulam share a difluorophenyl group, which enhances metabolic stability and binding affinity in agrochemicals and pharmaceuticals.

Amide Linkages: Both the target compound and oxadixyl contain amide bonds, but oxadixyl’s oxazolidinone ring confers specificity against oomycetes. The dimethylamino group in the target compound may enhance blood-brain barrier penetration compared to oxadixyl .

Bioisosteric Replacements: The tetrahydroquinoline moiety in the target compound is a bioisostere for indole or benzazepine scaffolds found in serotonin receptor modulators (e.g., ondansetron). This contrasts with flumetsulam’s triazolopyrimidine, a sulfonamide bioisostere optimized for plant enzyme inhibition .

Research Findings and Hypotheses

Pharmacokinetic and Pharmacodynamic Inferences:

  • Target Engagement: The tetrahydroquinoline scaffold is associated with kinase inhibition (e.g., JAK2 inhibitors) or 5-HT receptor modulation. Fluorination may reduce CYP450-mediated metabolism, extending half-life .

Limitations and Knowledge Gaps:

  • No direct in vitro or in vivo data are available in the provided evidence. Comparisons rely on structural extrapolation.
  • The compound’s exact mechanism of action, toxicity profile, and therapeutic indications remain unverified.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound, particularly regarding fluorinated aromatic and tetrahydroquinoline moieties?

  • Methodology :

  • Fluorinated aromatic synthesis : Use SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) to reduce nitro groups to diamines, as demonstrated in fluorobenzene-diamine synthesis .
  • Tetrahydroquinoline functionalization : Employ column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) for purification, similar to methods used for N-phenyl-tetrahydroquinoline derivatives .
  • Amide bond formation : Optimize coupling agents (e.g., DCC/DMAP) and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for fluorophenyl protons (δ ~6.5–7.5 ppm), dimethylamino groups (δ ~2.2–2.8 ppm), and tetrahydroquinoline protons (δ ~1.5–4.0 ppm) .
  • HRMS : Confirm molecular weight (expected m/z ~450–500 Da) and isotopic patterns for fluorine and nitrogen .
  • IR spectroscopy : Identify C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches to verify amide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation pathways (e.g., cytochrome P450 interactions) .
  • Pharmacokinetic profiling : Compare plasma half-life and tissue distribution using radiolabeled analogs .
  • Structural analogs : Synthesize derivatives with modified dimethylamino or fluorophenyl groups to isolate pharmacophoric elements .

Q. What experimental strategies optimize reaction yields for sterically hindered intermediates in the synthesis?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Temperature control : Conduct stepwise reactions at lower temperatures (0–25°C) to minimize side reactions .
  • Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation in sterically crowded environments .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • QSAR analysis : Corrogate substituent effects (e.g., fluorine position, alkyl chain length) with activity data to derive predictive models .
  • MD simulations : Assess conformational flexibility of the tetrahydroquinoline moiety to optimize hydrophobic interactions .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in NMR spectra caused by rotameric equilibria in the ethanediamide linker?

  • Methodology :

  • Variable-temperature NMR : Perform experiments at 25–60°C to coalesce split peaks and confirm dynamic rotational barriers .
  • DFT calculations : Model energy barriers for amide bond rotation using Gaussian or ORCA software .
  • Selective decoupling : Isolate overlapping signals by irradiating adjacent protons .

Q. What protocols validate the purity of this compound when HPLC-MS shows residual impurities?

  • Methodology :

  • Prep-HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) for final purification .
  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
  • DSC/TGA : Assess thermal stability to detect polymorphic impurities .

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